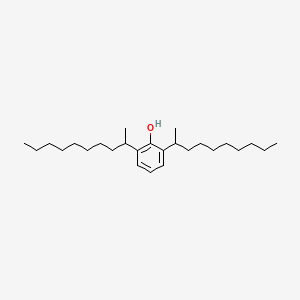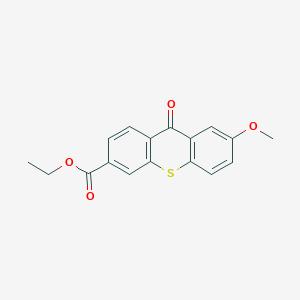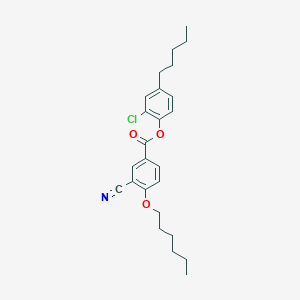
2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a chloro group, a pentyl chain, a cyano group, and a hexyloxy group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoate core, followed by the introduction of the chloro, pentyl, cyano, and hexyloxy groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoates.
Aplicaciones Científicas De Investigación
2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mecanismo De Acción
The mechanism by which 2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate exerts its effects depends on its interaction with molecular targets. The chloro and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The hexyloxy group may affect the compound’s solubility and overall molecular conformation, impacting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted benzoates with varying functional groups, such as:
- 2-Chloro-4-pentylphenyl 3-cyano-4-(methoxy)benzoate
- 2-Chloro-4-pentylphenyl 3-cyano-4-(ethoxy)benzoate
- 2-Chloro-4-pentylphenyl 3-cyano-4-(butoxy)benzoate
Uniqueness
What sets 2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate apart is the specific combination of functional groups, which can influence its chemical reactivity, physical properties, and potential applications. The presence of the hexyloxy group, in particular, may impart unique solubility and stability characteristics compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
78182-47-5 |
|---|---|
Fórmula molecular |
C25H30ClNO3 |
Peso molecular |
428.0 g/mol |
Nombre IUPAC |
(2-chloro-4-pentylphenyl) 3-cyano-4-hexoxybenzoate |
InChI |
InChI=1S/C25H30ClNO3/c1-3-5-7-9-15-29-23-14-12-20(17-21(23)18-27)25(28)30-24-13-11-19(16-22(24)26)10-8-6-4-2/h11-14,16-17H,3-10,15H2,1-2H3 |
Clave InChI |
ZJSJTVFMRJCKSD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCCCC)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


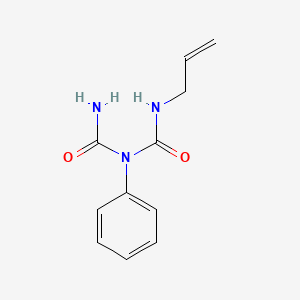
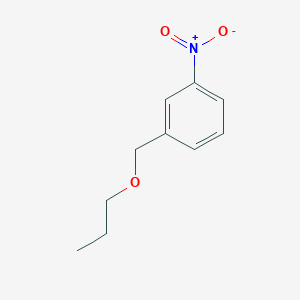

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
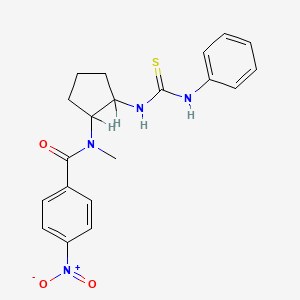
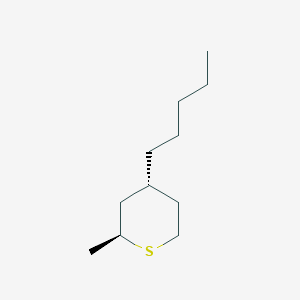
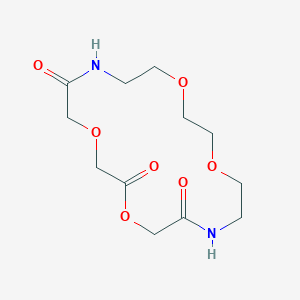

![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
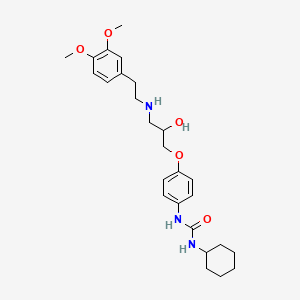
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)

